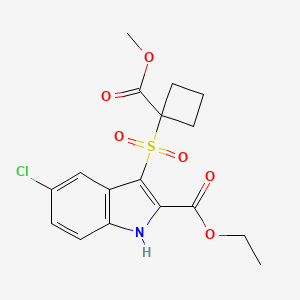
ethyl 5-chloro-3-(1-methoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-chloro-3-(1-methoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities . This compound features a unique structure with a sulfonyl group, a methoxycarbonylcyclobutyl group, and a chloro substituent on the indole ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of ethyl 5-chloro-3-(1-methoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate involves multiple steps, typically starting with the preparation of the indole core. Common synthetic routes include the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Ethyl 5-chloro-3-(1-methoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 5-chloro-3-(1-methoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-chloro-3-(1-methoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group and the indole ring are known to participate in hydrogen bonding and hydrophobic interactions with enzymes and receptors . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 5-chloro-3-(1-methoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl indole-2-carboxylate: Lacks the sulfonyl and chloro substituents, making it less versatile in terms of chemical reactivity.
5-chloro-1H-indole-2-carboxylic acid: Similar in structure but lacks the methoxycarbonylcyclobutyl group, affecting its biological activity.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions compared to synthetic indole derivatives.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H18ClNO6S |
|---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
ethyl 5-chloro-3-(1-methoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H18ClNO6S/c1-3-25-15(20)13-14(11-9-10(18)5-6-12(11)19-13)26(22,23)17(7-4-8-17)16(21)24-2/h5-6,9,19H,3-4,7-8H2,1-2H3 |
InChI Key |
NTTIMRLTEAWBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3(CCC3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















